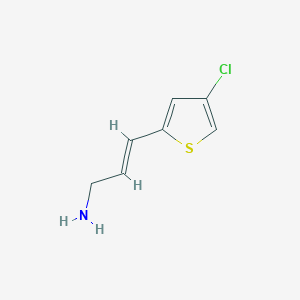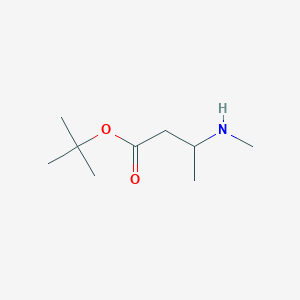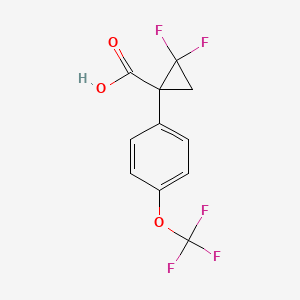
22-Difluoro-1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid: is a fluorinated organic compound known for its unique structural properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a compound of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of a cyclopropane ring formation reaction, such as the Simmons-Smith reaction, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can enhance the compound’s interaction with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and reduced toxicity, making them attractive for medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications in harsh environments .
Mécanisme D'action
The mechanism by which 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
- 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, 2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibits unique properties due to the presence of both cyclopropane and carboxylic acid functional groups. This combination imparts significant chemical stability and reactivity, making it more versatile in synthetic applications. Additionally, the multiple fluorine atoms enhance its binding affinity and metabolic stability, distinguishing it from other fluorinated compounds .
Propriétés
Formule moléculaire |
C11H7F5O3 |
|---|---|
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H7F5O3/c12-10(13)5-9(10,8(17)18)6-1-3-7(4-2-6)19-11(14,15)16/h1-4H,5H2,(H,17,18) |
Clé InChI |
CCFGYKUWJUXGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
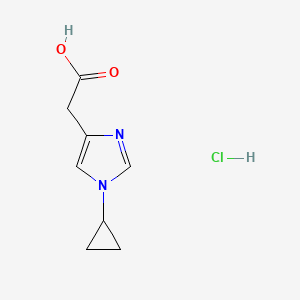
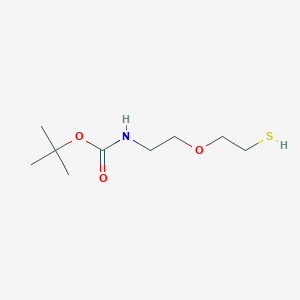
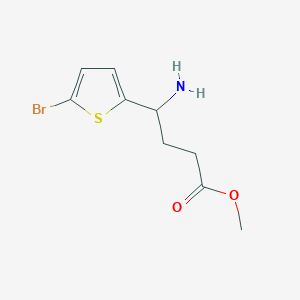
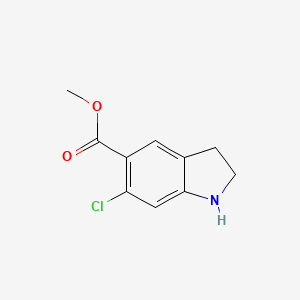
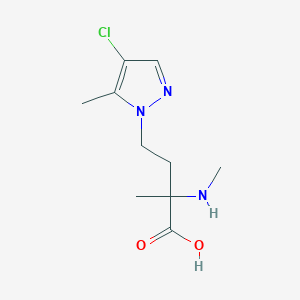
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
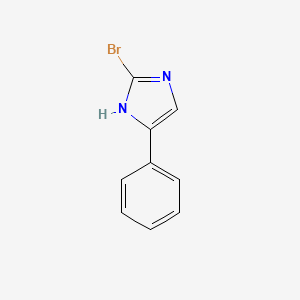

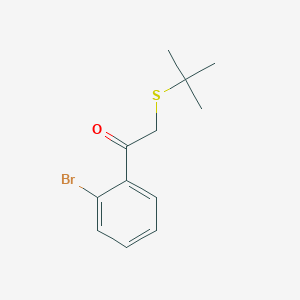
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
